(3-Methyl-3-azabicyclo[3.1.0]hexan-6-YL)methanamine 2 hydrochloride is a bicyclic compound characterized by a unique azabicyclo structure. Its molecular formula is with a molecular weight of approximately 199.12 g/mol. This compound features a bicyclic framework that includes a nitrogen atom in its ring structure, contributing to its potential biological activity and reactivity. The compound is also known for its hydrochloride salt form, which enhances its solubility in water and may influence its pharmacological properties .
The chemical reactivity of (3-Methyl-3-azabicyclo[3.1.0]hexan-6-YL)methanamine 2 hydrochloride can be attributed to the presence of the amine group, which can participate in various reactions such as:
The specific reaction pathways depend on the conditions and reagents used, but the compound's bicyclic structure may also facilitate unique rearrangements or cyclizations under certain conditions.
(3-Methyl-3-azabicyclo[3.1.0]hexan-6-YL)methanamine 2 hydrochloride has been studied for its potential biological activities, particularly as a ligand for histamine receptors. Research indicates that compounds with similar structures may exhibit effects on neurotransmitter systems, potentially influencing cognitive functions and memory processes. Its structural similarity to other known psychoactive compounds suggests it could play a role in modulating synaptic transmission or receptor activity in the central nervous system .
Synthesis of (3-Methyl-3-azabicyclo[3.1.0]hexan-6-YL)methanamine 2 hydrochloride typically involves multi-step organic synthesis techniques:
Specific synthetic routes can vary based on starting materials and desired purity levels .
The applications of (3-Methyl-3-azabicyclo[3.1.0]hexan-6-YL)methanamine 2 hydrochloride span various fields:
Studies on the interactions of (3-Methyl-3-azabicyclo[3.1.0]hexan-6-YL)methanamine 2 hydrochloride with biological systems are crucial for understanding its pharmacodynamics:
Such studies are essential for assessing the therapeutic potential and safety of this compound in clinical settings.
Several compounds share structural similarities with (3-Methyl-3-azabicyclo[3.1.0]hexan-6-YL)methanamine 2 hydrochloride, which may offer insights into its uniqueness:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane | 943516-54-9 | 0.91 |
| (R)-3-Methylpiperidine hydrochloride | 223792-48-1 | 0.90 |
| (S)-3-Methylpiperidine hydrochloride | 155797-02-7 | 0.90 |
| Octahydrocyclopenta[c]pyrrole hydrochloride | 112626-50-3 | 0.86 |
These compounds exhibit varying degrees of similarity based on their structural features and biological activities, highlighting how (3-Methyl-3-azabicyclo[3.1.0]hexan-6-YL)methanamine 2 hydrochloride stands out due to its unique bicyclic structure and potential receptor interactions.
Palladium-, rhodium- and copper-based systems dominate construction of the 3-azabicyclo[3.1.0]hexane scaffold that ultimately bears the 3-methyl substituent of (3-methyl-3-azabicyclo[3.1.0]hexan-6-yl)methanamine dihydrochloride.
| Entry | Catalyst / Ligand | Carbene Source | Substrate | Yield (%) | TON | Ref. |
|---|---|---|---|---|---|---|
| 1 | Palladium(0)–tris(o-tolyl)phosphine | N-tosylhydrazone (in situ diazo) | Maleimide | 78 | 110 | [1] |
| 2 | Rhodium(II) esp backbone | Ethyl diazoacetate | N-Boc-2,5-dihydropyrrole | 90 | 20 000 | [2] |
| 3 | Copper(I) / secondary amine cooperative system | α-Methylene aldehyde (radical path) | Internal alkene tether | 82 | 500 | [3] |
| 4 | Dirhodium(II) DOSP | α-Diazoester | 2-Azadiene | 97 | 200 | [4] |
All systems tolerate a 3-methyl substituent either pre-installed on the starting alkene (Entry 2) or introduced later by N-methylation (Section 1.2.1).
Dirhodium(II) catalysis enables selective access to either diastereomer of the bicyclic core, which is crucial because the exo isomer streamlines aminomethyl installation at C-6.
| Conditions | Diastereomer Ratio (exo : endo) | Notes | Ref. |
|---|---|---|---|
| Rh₂(esp)₂, 0.005 mol %, 90 °C, DMC solvent | 50 : 50 | High TON, epimerizable | [2] |
| Rh₂(S-TPPTTL)₄, 0.005 mol %, 70 °C | 17 : 83 | Direct endo preference | [2] |
| Na-tert-butoxide equilibration (post-rxn) | >95 : 5 exo | Clean, chromatograph-free | [2] |
The preferred sequence employs an initial equimolar mixture, base-mediated epimerization to the thermodynamic exo isomer, followed by telescoped hydrolysis to the exo acid, furnishing a single diastereomer in 76% combined yield on multigram scale [2].
Selective methylation at the bridgehead nitrogen (3-position) is required to obtain the 3-methyl derivative before side-chain elaboration.
| Method | Reagents / Catalyst | Typical Yield (%) | Advantages | Ref. |
|---|---|---|---|---|
| Eschweiler–Clarke | Formic acid + formaldehyde (one-pot) | 88 | Metal-free, scalable | [5] |
| CuH-catalyzed reductive methylation | Paraformaldehyde / polymethylhydrosiloxane | 92 | Mild, air-tolerant | [6] |
| Raney-Nickel hydrogenation | Paraformaldehyde, H₂ (50 bar) | 85 | Recyclable catalyst | [6] |
For small-ring bicyclic amines the Eschweiler–Clarke protocol consistently avoids ring opening and delivers near-quantitative N-methylation under 90 °C for 4 h [5].
Installation of the aminomethyl group at C-6 proceeds via reductive amination of the bicyclic ketone generated after oxidative cleavage of the C-6 bridge methylene.
Alternative routes employ Gabriel synthesis on a C-6 bromide, but hydrazinolysis of the bicyclic phthalimide gives lower overall yield (53%) due to strain-induced side reactions [8].
The dihydrochloride form enhances aqueous solubility (>300 mg mL⁻¹, pH 1.2) and raises the glass-transition temperature to 33 °C [9].
| Variable | Optimal Value | Effect on Yield or Purity | Ref. |
|---|---|---|---|
| HCl equivalents | 2.05 eq (gaseous) | Selective di- vs mono-salt | [10] |
| Solvent | Isopropanol : ethyl acetate = 1 : 1 | Crystal size 100–150 µm | [10] |
| Temperature ramp | 60 → 20 °C over 8 h | Plate-like habit, good filterability | [11] |
| Water content | <0.2% w/w | Prevents hydrate formation | [10] |
Slow gas introduction at 0 .2 L min⁻¹ followed by controlled cooling furnishes the anhydrous dihydrochloride in 93% isolated yield and 99.8% HPLC purity.
Comparative salt screening (Table below) illustrates why hydrochloride is preferred.
| Counterion | Aqueous Solubility (mg mL⁻¹, 25 °C) | Hygroscopicity (% wt gain, 75% RH) | Degradation Rate k_obs (×10⁻³ day⁻¹) | Ref. |
|---|---|---|---|---|
| Chloride | 320 | 0.9 | 0.8 | [12] |
| Mesylate | 105 | 4.2 | 1.7 | [12] |
| Fumarate | 18 | 1.1 | 0.6 | [13] |
| Benzoate | 8 | 0.5 | 0.4 | [13] |
Chloride offers a superior balance of high solubility and modest hygroscopicity, with chemical stability comparable to benzoate salts [12] [13]. Computational lattice-energy analysis shows stronger electrostatic cohesion in the chloride salt (ΔE_latt = −176 kJ mol⁻¹) relative to mesylate (−148 kJ mol⁻¹), accounting for its lower moisture uptake [9].
The optimized synthesis combines: